2,5-Dibenzoyl-1,4-phenylenediamine

Description

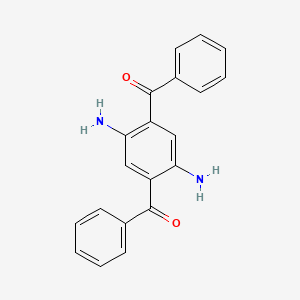

2,5-Dibenzoyl-1,4-phenylenediamine (DBPDA) is a critical monomer in synthesizing organic semiconductors and conjugated polymers, particularly those containing anthrazoline units. These materials are pivotal in electronic and optoelectronic devices, including light-emitting diodes (LEDs), thin-film transistors, and photovoltaic cells . Structurally, DBPDA features two benzoyl groups attached to the 1,4-positions of a phenylenediamine backbone. Its synthesis involves non-aqueous diazotization and iodination, starting from this compound . The compound crystallizes in an orthorhombic system (space group Pbca) with lattice parameters a = 10.980 nm, b = 15.866 nm, and c = 21.110 nm, contributing to its high thermal stability and suitability for device fabrication .

Properties

CAS No. |

38869-82-8 |

|---|---|

Molecular Formula |

C20H16N2O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(2,5-diamino-4-benzoylphenyl)-phenylmethanone |

InChI |

InChI=1S/C20H16N2O2/c21-17-12-16(20(24)14-9-5-2-6-10-14)18(22)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H,21-22H2 |

InChI Key |

KHEYSIXPWQEYOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)C(=O)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzoyl-1,4-phenylenediamine typically involves the reaction of 2,5-diaminotoluene with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibenzoyl-1,4-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

2,5-Dibenzoyl-1,4-phenylenediamine has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of organic semiconductors and conjugated polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of 2,5-Dibenzoyl-1,4-phenylenediamine involves its interaction with molecular targets and pathways within cells. The compound can act as an electron donor or acceptor, facilitating electron transport processes. It may also interact with enzymes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structural properties play a crucial role in its activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of DBPDA and Analogous Compounds

Structural and Functional Differences

Substituent Effects :

- Electron-Withdrawing Groups : DBPDA’s benzoyl groups are strongly electron-withdrawing, enhancing charge carrier mobility in semiconductors . In contrast, 2,5-difluoro-1,4-benzenediamine combines smaller, electronegative fluorine atoms, which modify bandgaps without steric hindrance .

- Electron-Donating Groups : 2,5-dimethyl-1,4-phenylenediamine’s methyl groups improve solubility but reduce rigidity, limiting its use in high-performance electronics .

- Synthesis and Scalability: DBPDA requires multi-step diazotization and iodination, which may limit scalability compared to the cost-effective hydrogenolysis route for 2,5-dimethyl derivatives . Halogenated analogs (e.g., 2,5-dibromo or 2-chloro) often involve direct halogenation, but brominated compounds face environmental restrictions due to toxicity .

Applications :

Crystallographic and Stability Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.